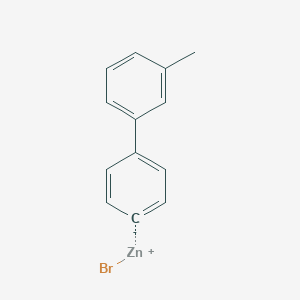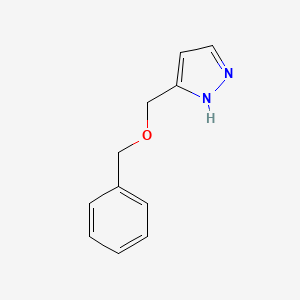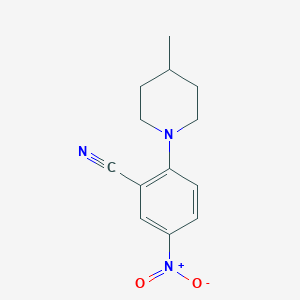
2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a 4-methylpiperidin-1-yl group attached to a 5-nitrobenzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile typically involves the following steps:
Nitration of Benzonitrile: The starting material, benzonitrile, undergoes nitration to introduce a nitro group at the 5-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 4-Methylpiperidine: 4-Methylpiperidine is synthesized separately through the hydrogenation of 4-methylpyridine in the presence of a suitable catalyst such as palladium on carbon.
Coupling Reaction: The final step involves the coupling of 4-methylpiperidine with 5-nitrobenzonitrile. This is typically carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Oxidation: The methyl group on the piperidine ring can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, aprotic solvents (DMF, DMSO).
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Major Products
Reduction: 2-(4-Methylpiperidin-1-yl)-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-Hydroxymethylpiperidin-1-yl)-5-nitrobenzonitrile or 2-(4-Ketomethylpiperidin-1-yl)-5-nitrobenzonitrile.
科学的研究の応用
2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the piperidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity.
類似化合物との比較
2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile can be compared with other piperidine derivatives such as:
4-Methylpiperidine: A simpler compound with similar structural features but lacking the nitro and nitrile groups.
5-Nitrobenzonitrile: Contains the nitro and nitrile groups but lacks the piperidine moiety.
2-(4-Methylpiperidin-1-yl)benzonitrile: Similar structure but without the nitro group.
The presence of both the nitro and piperidine groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2-(4-methylpiperidin-1-yl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)13-3-2-12(16(17)18)8-11(13)9-14/h2-3,8,10H,4-7H2,1H3 |
InChIキー |
ARQUGHRNDSAGGM-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


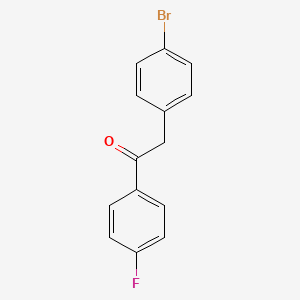
![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
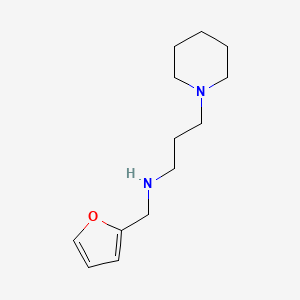
![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
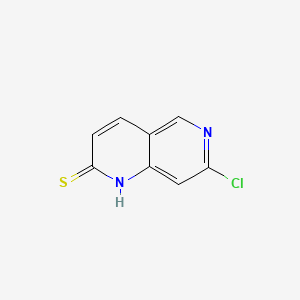
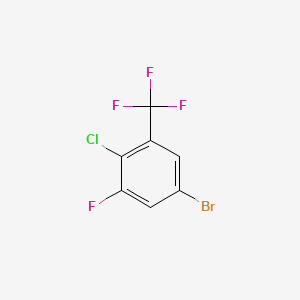
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
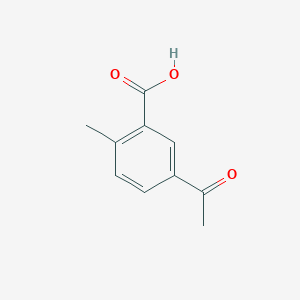
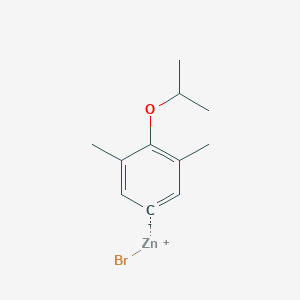
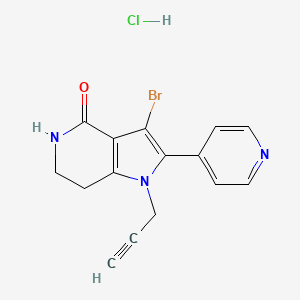
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
